

Physical and chemical characteristics of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2-(trifluoromethyl)benzamide
Cat. No.:	B1362248

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2-(trifluoromethyl)benzamide**

Abstract

This guide provides a comprehensive technical overview of **5-Chloro-2-(trifluoromethyl)benzamide** (CAS No. 654-94-4), a key chemical intermediate in the pharmaceutical and agrochemical industries. We will explore its core physicochemical properties, spectroscopic profile, chemical reactivity, and applications, particularly within the context of drug discovery and development. The inclusion of the chloro and trifluoromethyl moieties imparts unique electronic and lipophilic characteristics, making this compound a valuable building block for synthesizing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated data to support laboratory and research endeavors.

Introduction: A Strategic Building Block in Modern Chemistry

5-Chloro-2-(trifluoromethyl)benzamide belongs to the benzamide class of organic compounds.^[1] Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethyl (-CF₃) group, and an amide (-CONH₂) functional group. The strategic placement of these groups creates a molecule with significant potential in medicinal chemistry and materials science.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.^{[2][3]} Similarly, the presence of a chlorine atom can significantly influence a molecule's pharmacokinetic profile and is a common feature in many FDA-approved drugs.^[4] As a result, **5-Chloro-2-(trifluoromethyl)benzamide** serves not as an end-product itself, but as a crucial starting material or intermediate for the synthesis of more elaborate chemical entities.^{[5][6]}

This guide synthesizes available data to provide a detailed portrait of the compound, ensuring a foundation of scientific integrity for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The data presented below has been consolidated from various chemical suppliers and databases.

Identifiers and Molecular Structure

These identifiers are critical for accurate documentation, procurement, and regulatory compliance.

Property	Value	Source(s)
CAS Number	654-94-4	[5] [7]
Molecular Formula	C ₈ H ₅ ClF ₃ NO	[5] [8] [7]
Molecular Weight	223.58 g/mol	[8] [7] [9]
IUPAC Name	5-chloro-2-(trifluoromethyl)benzamide	[10]
Synonyms	2-Carbamoyl-4-chlorobenzotrifluoride, 5-Chloro-alpha,alpha,alpha-trifluoro-o-toluamide	[9]
InChI Key	GHXSHBPNICIQJS-UHFFFAOYSA-N	[10]

```
graph Chemical_Structure {
    layout=neato;
    node [shape=plaintext];
    edge [style=solid];

    // Define atom nodes
    C1 [label="C"];
    C2 [label="C"];
    C3 [label="C"];
    C4 [label="C"];
    C5 [label="C"];
    C6 [label="C"];
    C_amide [label="C"];
    O_amide [label="O"];
    N_amide [label="NH2"];
    C_tfm [label="C"];
    F1 [label="F"];
    F2 [label="F"];
    F3 [label="F"];
    Cl [label="Cl"];

    // Benzene ring with substituents
    C1 -- C2;
    C2 -- C3;
    C3 -- C4;
    C4 -- C5;
    C5 -- C6;
    C6 -- C1;

    // Substituents on the ring
    C1 -- C_amide [len=1.5];
```

```
C2 -- C_tfm [len=1.5];
C5 -- Cl [len=1.5];

// Amide group
C_amide -- O_amide [style=double, len=1.2];
C_amide -- N_amide [len=1.2];

// Trifluoromethyl group
C_tfm -- F1 [len=1.2];
C_tfm -- F2 [len=1.2];
C_tfm -- F3 [len=1.2];

// Position labels for clarity
lbl1 [label="1", pos="0.5,1.8!", fontsize=10];
lbl2 [label="2", pos="-1.2,1.2!", fontsize=10];
lbl3 [label="3", pos="-1.2,-0.5!", fontsize=10];
lbl4 [label="4", pos="0.5,-1.8!", fontsize=10];
lbl5 [label="5", pos="2.2,-0.5!", fontsize=10];
lbl6 [label="6", pos="2.2,1.2!", fontsize=10];
}
```

Caption: 2D structure of **5-Chloro-2-(trifluoromethyl)benzamide**.

Physical and Computed Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices for solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Physical Form	Solid, Crystalline Powder	[11]
Appearance	White to off-white	[11]
Melting Point	137 °C	[9]
Boiling Point	241.9 ± 40.0 °C (Predicted)	[8][9]
Density	1.455 ± 0.06 g/cm ³ (Predicted)	[9]
pKa	14.87 ± 0.50 (Predicted)	[9]
XlogP	1.3 (Predicted)	[10]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectral data is lot-specific, the following sections describe the expected spectroscopic characteristics based on the molecule's structure.

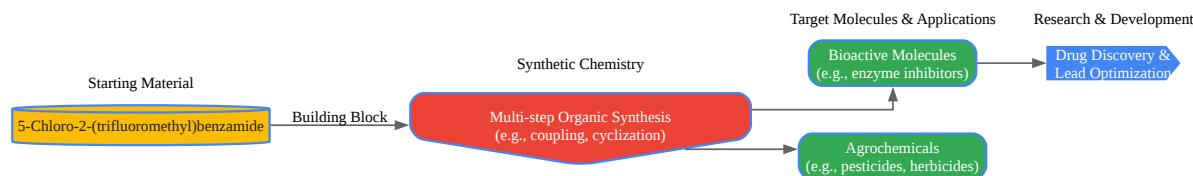
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic protons will appear as multiplets in the downfield region (approx. 7.0-8.0 ppm), with their splitting patterns influenced by coupling to each other and potentially to the fluorine atoms of the -CF₃ group. The amide protons typically appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the amide carbonyl carbon, and the trifluoromethyl carbon. The carbon attached to the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
- ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The observation of through-space H-F couplings can be a powerful tool for conformational analysis of trifluoromethyl-containing compounds.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands include:


- N-H Stretching: Around $3100\text{-}3500\text{ cm}^{-1}$, characteristic of the amide group.
- C=O Stretching: A strong absorption band around $1640\text{-}1680\text{ cm}^{-1}$, corresponding to the amide carbonyl group.
- C-F Stretching: Strong, sharp absorptions in the $1000\text{-}1350\text{ cm}^{-1}$ region, indicative of the trifluoromethyl group.
- C-Cl Stretching: Typically found in the $600\text{-}800\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Molecular Ion Peak: The exact mass is 223.00117 Da.^[10] High-resolution mass spectrometry (HRMS) should show a molecular ion $[\text{M}]^+$ at $\text{m/z} \approx 223$, accompanied by an $[\text{M}+2]^+$ peak approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound.
- Predicted Adducts: Predicted m/z values for common adducts include $[\text{M}+\text{H}]^+$ at 224.00845 and $[\text{M}+\text{Na}]^+$ at 245.99039.^[10]

Chemical Characteristics and Applications

[Click to download full resolution via product page](#)

Caption: Role as a building block in synthetic pathways.

Reactivity and Synthetic Utility

5-Chloro-2-(trifluoromethyl)benzamide is primarily valued for its role as a synthetic intermediate. The amide group can undergo various chemical transformations, while the chloro-substituted aromatic ring is amenable to nucleophilic substitution or cross-coupling reactions, allowing for the introduction of further chemical diversity. Its stability under standard conditions makes it a reliable reactant in multi-step syntheses.[6]

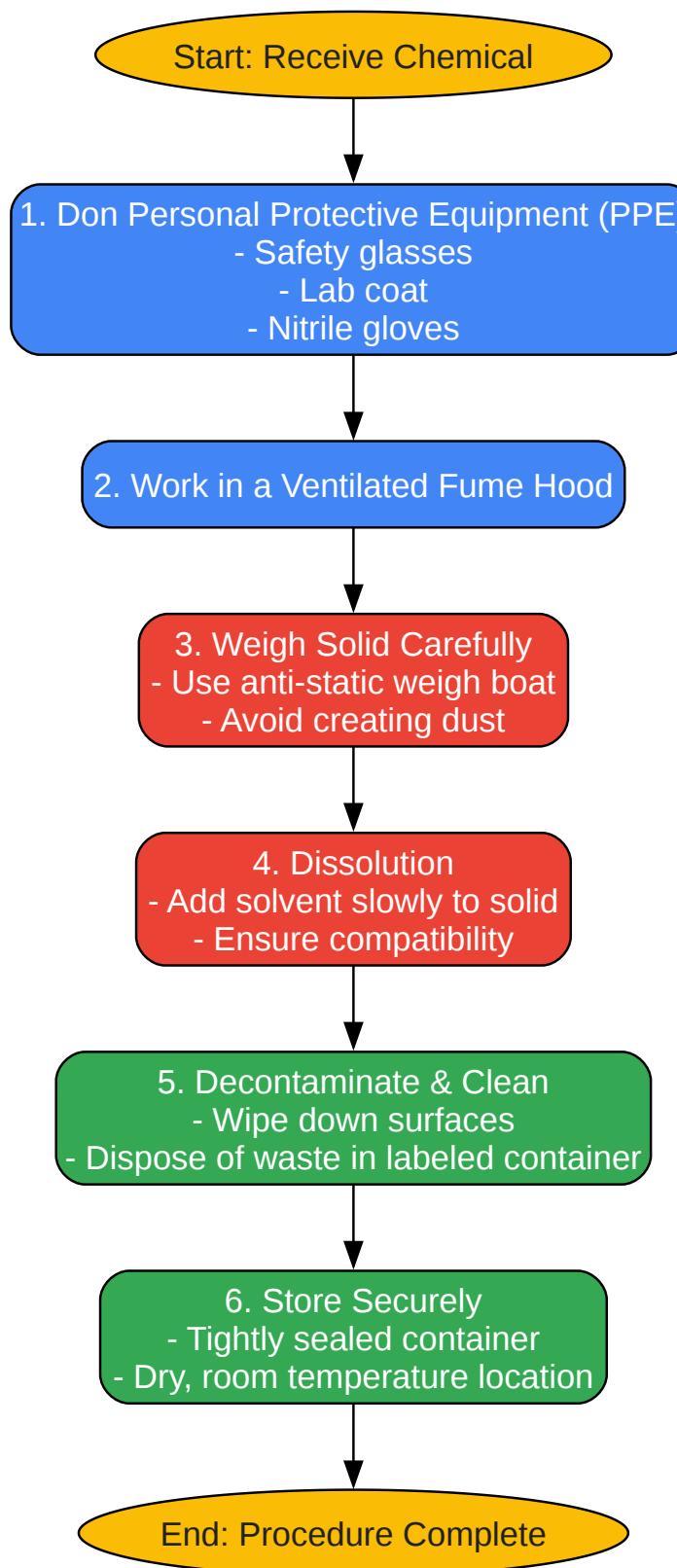
Applications in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The incorporation of a trifluoromethyl group is a well-established strategy to improve a drug candidate's profile.[2] This compound, therefore, serves as a valuable starting point for creating novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of molecular properties is critical for efficacy and safety.[4][13]

Storage and Stability

For maintaining chemical integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[8] It is chemically stable under standard ambient conditions.

Safety and Handling


As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. All handling should be performed in accordance with the information provided in the Safety Data Sheet (SDS).

Hazard Identification

- GHS Signal Word: Warning.[\[8\]](#)[\[9\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[8\]](#)[\[9\]](#)[\[11\]](#)
 - H319: Causes serious eye irritation.[\[8\]](#)[\[9\]](#)[\[11\]](#)
 - H335: May cause respiratory irritation.[\[8\]](#)[\[9\]](#)[\[11\]](#)
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[\[8\]](#)[\[9\]](#)[\[11\]](#)
 - Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[8\]](#)[\[11\]](#)
 - Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[\[11\]](#)
 - Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[\[11\]](#)

Recommended Handling Protocol

The following is a generalized protocol for handling this chemical in a research setting.

[Click to download full resolution via product page](#)

Caption: Standard workflow for safe handling of solid chemicals.

- Preparation: Before handling, read the entire Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency eyewash station and shower are accessible.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Conduct all manipulations within a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]
 - Skin Contact: Wash off immediately with soap and plenty of water.[11]
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
- Storage: Store the compound in its original, tightly closed container in a dry and well-ventilated area away from incompatible materials.

Conclusion

5-Chloro-2-(trifluoromethyl)benzamide is a well-characterized compound whose value lies in its strategic combination of functional groups. Its physical stability, predictable spectroscopic signature, and versatile reactivity make it an important tool for chemists. For professionals in drug discovery and development, this molecule represents a gateway to novel chemical entities, offering a reliable scaffold upon which to build the next generation of therapeutic agents. Adherence to proper handling protocols is paramount to harnessing its potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-94-4 | INDOFINE Chemical Company [indofinechemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. CAS 654-94-4 | 5-Chloro-2-(trifluoromethyl)benzamide - Synblock [synblock.com]
- 9. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-94-4 [chemicalbook.com]
- 10. PubChemLite - 5-chloro-2-(trifluoromethyl)benzamide (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Physical and chemical characteristics of 5-Chloro-2-(trifluoromethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362248#physical-and-chemical-characteristics-of-5-chloro-2-trifluoromethyl-benzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com